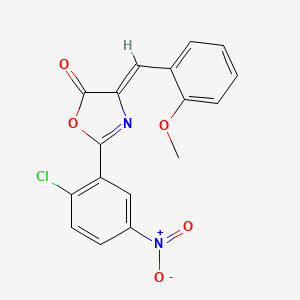

![molecular formula C13H9BrIN3O2 B11693422 5-bromo-N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11693422.png)

5-bromo-N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]pyridine-3-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Brom-N'-[(E)-(2-Hydroxy-5-iodphenyl)methyliden]pyridin-3-carbohydrazid ist eine chemische Verbindung, die zur Klasse der Hydrazone gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Bromatoms in der 5. Position des Pyridinrings und eines Iodatoms in der 5. Position des Phenylrings aus.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Brom-N'-[(E)-(2-Hydroxy-5-iodphenyl)methyliden]pyridin-3-carbohydrazid beinhaltet typischerweise die Kondensationsreaktion zwischen 5-Brom-2-hydroxybenzaldehyd und Pyridin-3-carbohydrazid in Gegenwart eines sauren Katalysators. Die Reaktion wird unter Rückflussbedingungen in einem geeigneten Lösungsmittel wie Ethanol oder Methanol durchgeführt. Das Produkt wird anschließend durch Umkristallisation oder Säulenchromatographie gereinigt.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, besteht der allgemeine Ansatz in der Skalierung des Laborsyntheseprozesses. Dazu gehören die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, um höhere Ausbeuten und Reinheit zu erzielen. Die industrielle Produktion kann auch die Verwendung von Durchflussreaktoren beinhalten, um die Effizienz und Skalierbarkeit zu verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and pyridine-3-carbohydrazide in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Reaktionstypen

5-Brom-N'-[(E)-(2-Hydroxy-5-iodphenyl)methyliden]pyridin-3-carbohydrazid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Brom- und Iodatome in der Verbindung können durch andere funktionelle Gruppen unter Verwendung von nukleophilen Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln durchgeführt.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden in der Regel in Lösungsmitteln wie Ethanol oder Tetrahydrofuran durchgeführt.

Substitution: Nukleophile wie Amine, Thiole oder Alkoxide; Reaktionen werden unter milden bis moderaten Bedingungen durchgeführt, häufig in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung substituierter Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

5-Brom-N'-[(E)-(2-Hydroxy-5-iodphenyl)methyliden]pyridin-3-carbohydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Wird aufgrund seiner Fähigkeit, mit biologischen Makromolekülen zu interagieren, auf sein Potenzial als antimikrobielles und Antikrebsmittel untersucht.

Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten, einschließlich Krebs und bakteriellen Infektionen, untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Farbstoffen und Pigmenten eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 5-Brom-N'-[(E)-(2-Hydroxy-5-iodphenyl)methyliden]pyridin-3-carbohydrazid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann Koordinationskomplexe mit Metallionen bilden, was ihre biologische Aktivität möglicherweise verstärkt. Sie kann auch mit Enzymen und Proteinen interagieren, was zu einer Hemmung oder Modulation ihrer Aktivität führt. Das Vorhandensein von Halogenatomen in der Verbindung trägt zu ihrer Fähigkeit bei, Zellmembranen zu durchdringen und mit intrazellulären Zielstrukturen zu interagieren.

Wirkmechanismus

The mechanism of action of 5-bromo-N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which may enhance its biological activity. It can also interact with enzymes and proteins, leading to inhibition or modulation of their activity. The presence of halogen atoms in the compound contributes to its ability to penetrate cell membranes and interact with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N'-[(E)-(5-Brom-2-hydroxyphenyl)methyliden]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-carbohydrazid

- N'-[(E)-(5-Brom-2-ethoxyphenyl)methyliden]pyridin-3-carbohydrazid

- N'-[(E)-(3-Brom-2-hydroxy-5-methoxyphenyl)methyliden]pyridin-3-carbohydrazid

Einzigartigkeit

5-Brom-N'-[(E)-(2-Hydroxy-5-iodphenyl)methyliden]pyridin-3-carbohydrazid ist aufgrund des Vorhandenseins sowohl von Brom- als auch von Iodatomen einzigartig, was seine Reaktivität und sein potenzielles biologisches Aktivitätspotential erhöht. Die Kombination dieser Halogene mit der Hydrazoneinheit bietet ein vielseitiges Gerüst für weitere chemische Modifikationen und Anwendungen in verschiedenen Bereichen.

Eigenschaften

Molekularformel |

C13H9BrIN3O2 |

|---|---|

Molekulargewicht |

446.04 g/mol |

IUPAC-Name |

5-bromo-N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]pyridine-3-carboxamide |

InChI |

InChI=1S/C13H9BrIN3O2/c14-10-3-9(5-16-7-10)13(20)18-17-6-8-4-11(15)1-2-12(8)19/h1-7,19H,(H,18,20)/b17-6+ |

InChI-Schlüssel |

UXVOJIIYCDOCQY-UBKPWBPPSA-N |

Isomerische SMILES |

C1=CC(=C(C=C1I)/C=N/NC(=O)C2=CC(=CN=C2)Br)O |

Kanonische SMILES |

C1=CC(=C(C=C1I)C=NNC(=O)C2=CC(=CN=C2)Br)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-(2-bromophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693346.png)

![6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11693357.png)

![2-[4-(benzyloxy)phenyl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11693358.png)

![(3Z)-5-bromo-3-{(2Z)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11693388.png)

![(4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11693390.png)

![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11693396.png)

![N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11693404.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B11693408.png)

![(5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11693416.png)

![(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11693417.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11693434.png)